3-Amino-6-(propiltio)piridazina

Descripción general

Descripción

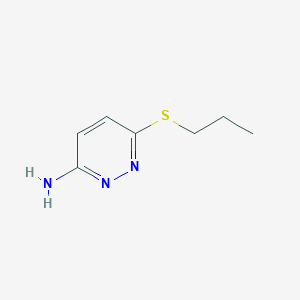

3-Amino-6-(propylthio)pyridazine is a heterocyclic compound with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol . It is characterized by the presence of an amino group at the 3-position and a propylthio group at the 6-position of the pyridazine ring.

Aplicaciones Científicas De Investigación

3-Amino-6-(propylthio)pyridazine has diverse applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,6-dichloropyridazine with propylthiol in the presence of a base, followed by the substitution of the chlorine atoms with amino groups using ammonia or an amine . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-Amino-6-(propylthio)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-6-(propylthio)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Ammonia, primary or secondary amines; reactions often occur in polar solvents such as ethanol or water at elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyridazines, and various amine derivatives .

Mecanismo De Acción

The mechanism of action of 3-Amino-6-(propylthio)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . The compound’s ability to form hydrogen bonds and π-π stacking interactions with its targets contributes to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-6-phenylpyridazine: Similar in structure but with a phenyl group instead of a propylthio group.

3-Amino-6-methylpyridazine: Contains a methyl group at the 6-position instead of a propylthio group.

3-Amino-6-chloropyridazine: Features a chlorine atom at the 6-position.

Uniqueness

3-Amino-6-(propylthio)pyridazine is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .

Actividad Biológica

3-Amino-6-(propylthio)pyridazine is a heterocyclic compound characterized by the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol. This compound has gained attention in scientific research due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. The presence of the propylthio group enhances its lipophilicity and ability to interact with various biological targets, making it a candidate for drug development.

- Molecular Formula : C₇H₁₁N₃S

- Molecular Weight : 169.25 g/mol

- CAS Number : 113121-36-1

The biological activity of 3-Amino-6-(propylthio)pyridazine is attributed to its interactions with specific enzymes and receptors in biological systems. The propylthio group is believed to enhance the compound's binding affinity to hydrophobic pockets within these targets, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Research has indicated that 3-Amino-6-(propylthio)pyridazine exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer potential in various in vitro assays. For example, bioassays demonstrated that derivatives of pyridazine compounds, including 3-Amino-6-(propylthio)pyridazine, exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 3-Amino-6-(propylthio)pyridazine has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in experimental models.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported the synthesis of various pyridazine derivatives, including 3-Amino-6-(propylthio)pyridazine, which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls.

- Anticancer Screening : In a series of experiments conducted on human cancer cell lines (e.g., MCF-7 for breast cancer), 3-Amino-6-(propylthio)pyridazine exhibited significant cytotoxic effects with an IC50 value of approximately 15 µM, suggesting it could serve as a lead compound for further development in cancer therapy .

- Inflammation Model : In vivo studies using murine models demonstrated that administration of 3-Amino-6-(propylthio)pyridazine significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 3-Amino-6-(phenyl)pyridazine | Phenyl group instead of propylthio | Moderate anticancer activity |

| 3-Amino-6-(methyl)pyridazine | Methyl group at the 6-position | Lower antimicrobial activity |

| 3-Amino-6-(chloropyridazine) | Chlorine atom at the 6-position | Enhanced reactivity but reduced efficacy |

The unique propylthio group in 3-Amino-6-(propylthio)pyridazine contributes to its distinct biological profile compared to other pyridazine derivatives.

Future Directions

The ongoing research into the synthesis and biological evaluation of 3-Amino-6-(propylthio)pyridazine is promising. Future studies should focus on:

- Elucidating the detailed mechanisms underlying its biological activities.

- Conducting clinical trials to assess its efficacy and safety in humans.

- Exploring modifications to enhance its pharmacological properties.

Propiedades

IUPAC Name |

6-propylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHTWKYYVIBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552646 | |

| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113121-36-1 | |

| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.